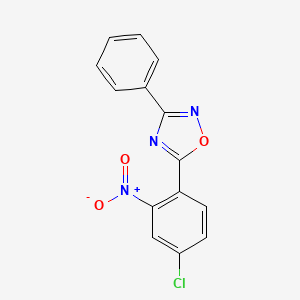![molecular formula C16H13ClN2O B5807055 [3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-57-0](/img/structure/B5807055.png)
[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Descripción general
Descripción
"[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol" is a compound of interest in various fields of chemistry due to its structural complexity and potential biological activities. The compound belongs to the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives.
Synthesis Analysis
The synthesis of pyrazole derivatives like "[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol" often involves regiospecific reactions and can be confirmed through spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Isuru R. Kumarasinghe et al., 2009). Synthesis methods can vary, with some approaches focusing on condensation and cyclisation reactions in the presence of specific catalysts to ensure the correct formation of the pyrazole ring and its substituents (M. Prabhudeva et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis is carried out using density functional theory (DFT) and spectroscopic methods. This analysis helps in understanding the geometrical parameters, bond lengths, angles, and the presence of functional groups, providing insights into the stability and reactivity of the molecule (C. Sivakumar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their wide range of biological activities. These reactions can include substitutions, additions, and cyclisation, each influencing the compound's properties and potential applications. The reactivity can be further understood through computational studies, including molecular docking and quantum chemical calculations (A. Viji et al., 2020).
Physical Properties Analysis
The physical properties of "[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied using X-ray crystallography and other spectroscopic techniques to determine the compound's stability and suitability for further applications (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and overall stability, are essential for understanding the utility of pyrazole derivatives. These properties are influenced by the molecule's electronic structure, as indicated by HOMO-LUMO analysis, and can be assessed through various chemical reactions and computational studies to predict behavior in biological systems (Sunil L. Dhonnar et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-10,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQROMNALDTACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229837 | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
CAS RN |
36640-57-0 | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)
methanone](/img/structure/B5807052.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)